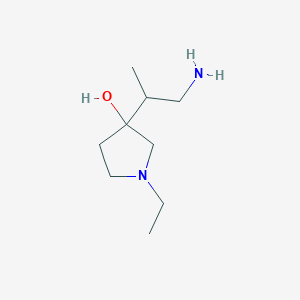

3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol

CAS No.:

Cat. No.: VC17648890

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O |

|---|---|

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3 |

| Standard InChI Key | HCJUTFPPFSEFRK-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC(C1)(C(C)CN)O |

Introduction

Structural Characterization and Nomenclature

The IUPAC name 3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol describes a pyrrolidine ring (a five-membered saturated heterocycle) with the following substituents:

-

An ethyl group attached to the nitrogen atom at position 1.

-

A hydroxyl group (-OH) at position 3 of the ring.

-

A 1-aminopropan-2-yl group (-CH(NH₂)CH₂-) also bonded to position 3.

This configuration introduces two stereocenters: one at the hydroxyl-bearing carbon (C3) and another at the aminopropan-2-yl branch. The stereochemistry remains unspecified in the query, but chiral resolution methods, such as those involving lithium aluminum hydride (LAH) complexes with chiral ligands (e.g., (2R,3S)-(-)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol), could theoretically yield enantiomerically pure forms .

Hypothetical Synthesis Pathways

Mannich Reaction-Based Approaches

The Mannich reaction, widely used for synthesizing β-amino alcohols , could serve as a foundational step. For example:

-

Ketone Substrate: A pyrrolidin-3-one derivative (e.g., 1-ethylpyrrolidin-3-one) could react with formaldehyde and a primary amine (e.g., 1-aminopropan-2-amine) under acidic conditions to form the Mannich base.

-

Reduction: Subsequent asymmetric reduction of the ketone intermediate using LAH complexed with a chiral ligand might yield the target alcohol with high enantiomeric excess (ee) .

Reductive Amination

An alternative route could involve reductive amination of a diketone precursor. For instance:

-

Reacting 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Stereochemical control would require chiral catalysts or resolution techniques, such as crystallization with optically active acids .

Predicted Physicochemical Properties

Stereochemical Considerations

The compound’s bioactivity would heavily depend on its stereochemistry. For example:

-

(3R,2'S) and (3S,2'R) enantiomers could exhibit distinct receptor-binding profiles.

-

Asymmetric reduction methods, such as those employing LAH/lcb complexes, have achieved >87% ee in related β-amino alcohols .

Challenges and Research Gaps

-

Synthetic Complexity: Multi-step synthesis with stereochemical control remains a barrier.

-

Stability: Tertiary alcohols and secondary amines may undergo oxidation or hydrolysis under acidic/basic conditions.

-

Biological Data: No toxicity or pharmacokinetic studies are available for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume